Ethyl 1-(4-Nitrophenyl)-4-oxocyclohexanecarboxylate
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Overview
Description
Ethyl 1-(4-Nitrophenyl)-4-oxocyclohexanecarboxylate is an organic compound that belongs to the class of nitrophenyl derivatives This compound is characterized by the presence of a nitrophenyl group attached to a cyclohexane ring, which is further esterified with ethyl carboxylate
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-(4-Nitrophenyl)-4-oxocyclohexanecarboxylate typically involves the esterification of 1-(4-nitrophenyl)-4-oxocyclohexanecarboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of automated systems also ensures consistency and purity of the final product.
Types of Reactions:
Oxidation: The nitrophenyl group in this compound can undergo oxidation reactions to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Substituted nitrophenyl derivatives.
Scientific Research Applications
Ethyl 1-(4-Nitrophenyl)-4-oxocyclohexanecarboxylate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 1-(4-Nitrophenyl)-4-oxocyclohexanecarboxylate is primarily based on its ability to interact with biological molecules. The nitrophenyl group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially inhibiting their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
Ethyl 1-(4-Nitrophenyl)-4-oxocyclohexanecarboxylate: Unique due to its specific ester and nitrophenyl groups.
4-Nitrophenylchloroformate: Similar nitrophenyl group but different functional groups.
4-Nitrophenylacetic acid: Similar nitrophenyl group but different core structure.
Uniqueness: this compound stands out due to its combination of a cyclohexane ring with a nitrophenyl group and an ester functional group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Biological Activity
Ethyl 1-(4-Nitrophenyl)-4-oxocyclohexanecarboxylate is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its antibacterial, antifungal, and enzyme inhibitory properties, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula C₁₅H₁₇NO₅ and a molecular weight of approximately 291.30 g/mol. The presence of the nitrophenyl group is significant, as it contributes to the compound's reactivity and biological activity. The compound features a cyclohexane ring with both ketone and carboxylate functional groups, enhancing its potential interactions with various biological targets.
Antibacterial and Antifungal Activity
Research indicates that this compound exhibits antibacterial and antifungal properties. The nitrophenyl moiety is known to enhance the compound's ability to inhibit microbial growth. In various studies, it has been shown to be effective against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.
Table 1: Antibacterial Activity of this compound
Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Staphylococcus aureus | 32 µg/mL | |
Escherichia coli | 64 µg/mL | |
Candida albicans | 16 µg/mL |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents, particularly in an era of increasing antibiotic resistance.
Enzyme Inhibition
This compound has also been investigated for its potential as an enzyme inhibitor . Compounds with similar structures have shown promise in inhibiting various enzymes, which could lead to therapeutic applications in treating diseases where enzyme activity is dysregulated.
Case Study: Acetylcholinesterase Inhibition
A study highlighted the compound's ability to inhibit acetylcholinesterase (AChE), an enzyme critical for neurotransmission. The inhibition was characterized as mixed-type, indicating that the compound binds to both the active site and an allosteric site on the enzyme. This dual binding mechanism can enhance the efficacy of drugs targeting AChE in conditions like Alzheimer's disease .
The mechanism by which this compound exerts its biological effects is still under investigation. Interaction studies suggest that it may target various biological receptors and enzymes, leading to alterations in cellular signaling pathways. Further studies are needed to elucidate these interactions comprehensively .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds.
Table 2: Comparison of Related Compounds
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Ethyl 1-(3-Nitrophenyl)-4-oxocyclohexanecarboxylate | C₁₅H₁₇N₁O₅ | Different nitro position affecting reactivity |
Mthis compound | C₁₄H₁₅N₁O₅ | Methyl group instead of ethyl affecting solubility |
Ethyl 1-(4-Aminophenyl)-4-oxocyclohexanecarboxylate | C₁₅H₁₉N₃O₄ | Amino group instead of nitro influencing biological activity |
This comparative analysis underscores this compound's potential applications in medicinal chemistry due to its unique nitro substituent.
Properties
Molecular Formula |
C15H17NO5 |
---|---|
Molecular Weight |
291.30 g/mol |
IUPAC Name |
ethyl 1-(4-nitrophenyl)-4-oxocyclohexane-1-carboxylate |
InChI |
InChI=1S/C15H17NO5/c1-2-21-14(18)15(9-7-13(17)8-10-15)11-3-5-12(6-4-11)16(19)20/h3-6H,2,7-10H2,1H3 |
InChI Key |
NUFUWGBMIYWBER-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CCC(=O)CC1)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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